

Spectroscopic Profile of tert-Butyl bromoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tert-Butyl bromoacetate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **tert-butyl bromoacetate** (CAS No. 5292-43-3), a crucial reagent in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, reaction monitoring, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **tert-butyl bromoacetate**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Data

The ¹H NMR spectrum of **tert-butyl bromoacetate** is characterized by two distinct singlets, corresponding to the nine equivalent protons of the tert-butyl group and the two protons of the methylene group adjacent to the bromine atom.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.75	Singlet	2H	Br-CH ₂ -C=O
1.49	Singlet	9H	-C(CH3)3

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.0	C=O (Ester Carbonyl)
82.5	-C(CH₃)₃ (Quaternary Carbon)
28.0	-C(CH₃)₃ (tert-Butyl Carbons)
26.5	Br-CH ₂ -C=O (Methylene Carbon)

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in **tert-butyl bromoacetate**. The spectrum is dominated by a strong absorption band corresponding to the carbonyl group of the ester.

Frequency (cm ⁻¹)	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
~1370	Medium	C-H bend (tert-butyl)
~1230	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~680	Medium-Strong	C-Br stretch



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **tert-butyl bromoacetate**. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

m/z	Relative Intensity	Assignment
194/196	Low	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
179/181	Low	[M - CH ₃] ⁺
121/123	Medium	[BrCH ₂ CO] ⁺
57	High	[C(CH ₃) ₃] ⁺ (tert-Butyl cation)
41	Medium	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A solution of tert-butyl bromoacetate is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (1H NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer
- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS) at 0 ppm



• Acquisition: Standard proton pulse program

Instrument Parameters (13C NMR):

• Spectrometer: 75 MHz or higher field NMR spectrometer

Solvent: CDCl₃

Reference: CDCl₃ solvent peak at 77.16 ppm

Acquisition: Proton-decoupled carbon pulse program

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat tert-butyl bromoacetate is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Technique: Transmission (neat film) or Attenuated Total Reflectance (ATR)
- Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
- The sample is vaporized and then ionized using Electron Impact (EI) at a standard energy of 70 eV.

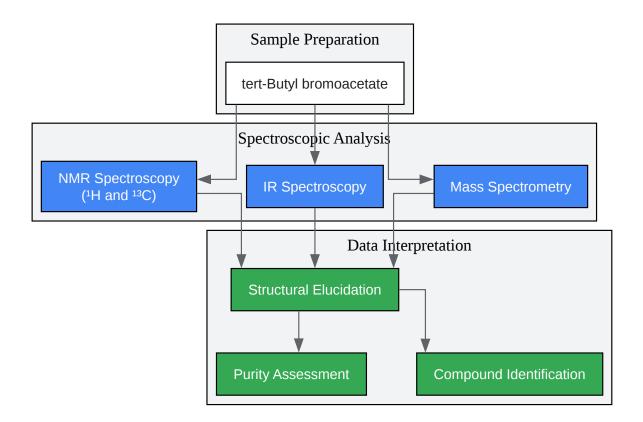


Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- · Detection: Positive ion mode
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range, for example, from 35 to 250 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl bromoacetate**.



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Caption: General workflow for spectroscopic analysis.



To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl bromoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143388#tert-butyl-bromoacetate-spectroscopic-data-nmr-ir-ms]

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